molecular formula C13H14ClNO2 B2633199 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287260-01-7

2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2633199
CAS RN: 2287260-01-7
M. Wt: 251.71
InChI Key: OJZMTFSWUUFAOD-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. GABA transaminase is responsible for the breakdown of GABA, and inhibition of this enzyme leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.

Mechanism of Action

2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its pharmacological effects by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the central nervous system, and its enhanced activity leads to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
The increase in GABA levels resulting from 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid administration leads to a range of biochemical and physiological effects. These include a decrease in neuronal excitability, enhanced inhibitory neurotransmission, and modulation of the activity of other neurotransmitter systems. 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have a favorable safety profile and does not appear to have significant adverse effects on behavior or cognitive function.

Advantages and Limitations for Lab Experiments

2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABAergic neurotransmission. In addition, 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to be effective in a variety of animal models of neurological and psychiatric disorders, making it a useful tool for studying the underlying mechanisms of these conditions.
One limitation of 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is its relatively short half-life, which requires frequent dosing in animal studies. In addition, the high potency of 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid may make it difficult to achieve a therapeutic window in humans, as even small changes in dosage could lead to significant changes in GABA levels.

Future Directions

There are several potential future directions for research on 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is the use of 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in the treatment of addiction, particularly for alcohol and cocaine dependence. Another potential application is in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. In addition, further research is needed to determine the optimal dosing and administration strategies for 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in humans. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.

Synthesis Methods

2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The process involves the use of various reagents and solvents, and careful control of reaction conditions is required to achieve high yields and purity.

Scientific Research Applications

2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have efficacy in animal models of epilepsy, anxiety, depression, and addiction. In addition, 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-9-3-1-8(2-4-9)12-5-13(6-12,7-12)10(15)11(16)17/h1-4,10H,5-7,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZMTFSWUUFAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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